1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chlorine and trifluoromethylthio groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 5-chloro-2-(trifluoromethylthio)aniline with hydrazine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:
1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a hydrazine group.
1-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazine: This compound has a similar hydrazine group but differs in the position of the chlorine and trifluoromethyl groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H6ClF3N2S |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
[5-chloro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-4-1-2-6(5(3-4)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
DIPVQXUUGAVLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.